molecular formula C16H18N2O B13955805 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide CAS No. 352636-96-5

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide

Cat. No.: B13955805
CAS No.: 352636-96-5
M. Wt: 254.33 g/mol
InChI Key: VHEHDNZSMAAZKT-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with three methyl groups at positions 2, 4, and 6, and a pyridyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of 2,4,6-trimethylbenzoic acid with 5-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using more efficient and cost-effective methods. One such method involves the use of ultrasonic irradiation to enhance the reaction rate and yield. In this process, the reactants are subjected to ultrasonic waves in the presence of a solid acid catalyst, such as diatomite earth immobilized with ZrCl4, which facilitates the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Nitro, halogen, or sulfonyl derivatives

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridyl group.

    2,4,6-Trimethyl-N-(2-pyridyl)benzamide: Similar structure but with a pyridyl group at a different position.

    2,4,6-Trimethyl-N-(3-pyridyl)benzamide: Similar structure but with a pyridyl group at a different position.

Uniqueness

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide is unique due to the specific positioning of the pyridyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

352636-96-5

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2,4,6-trimethyl-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C16H18N2O/c1-10-5-6-14(17-9-10)18-16(19)15-12(3)7-11(2)8-13(15)4/h5-9H,1-4H3,(H,17,18,19)

InChI Key

VHEHDNZSMAAZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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